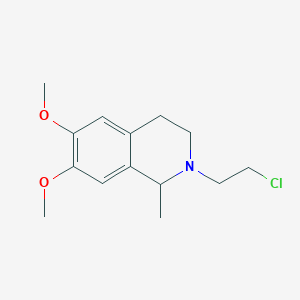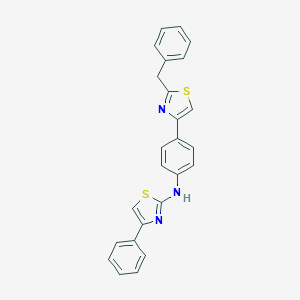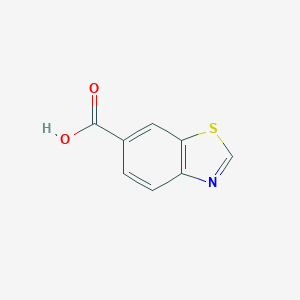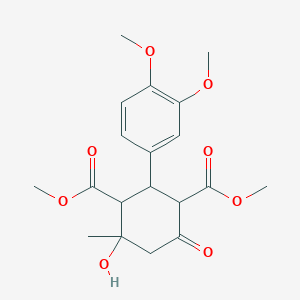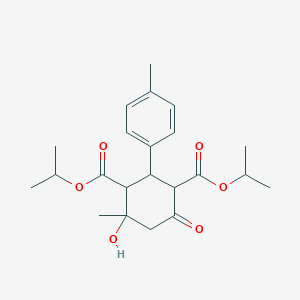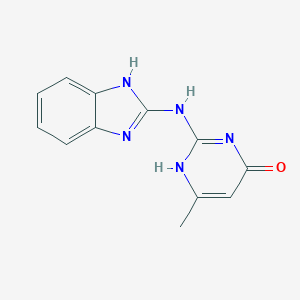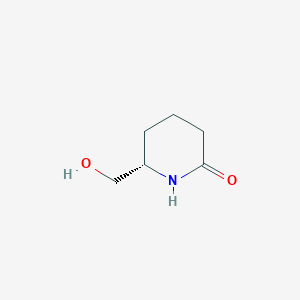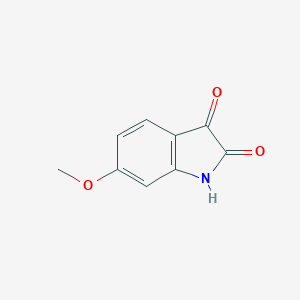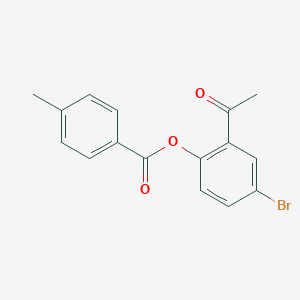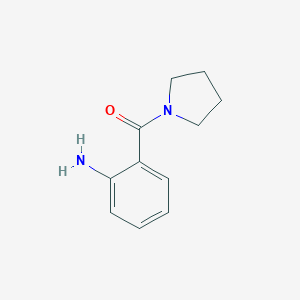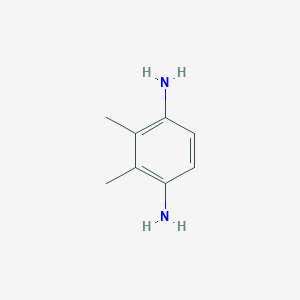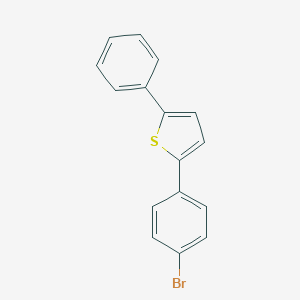
2-(4-Bromophenyl)-5-phenylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromophenyl)-5-phenylthiophene, also known as 4-bromo-2,5-diphenylthiophene, is an organic compound that belongs to the family of thiophenes. It is a colorless solid that has a wide range of applications in the fields of organic synthesis and pharmaceuticals. It has been used as a starting material for the synthesis of various heterocyclic compounds such as imidazoles, oxazoles, thiazoles, and thiophenes. It is also used in the synthesis of various organic dyes, polymers materials, and pharmaceuticals.
Scientific Research Applications
Organic Electronics
2-(4-Bromophenyl)-5-phenylthiophene: is a compound that has potential applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its molecular structure allows for efficient charge transport and electroluminescence, which are critical for the performance of OLEDs .
Pharmaceutical Research
In pharmaceutical research, 2-(4-Bromophenyl)-5-phenylthiophene derivatives have been explored for their antimicrobial and antiproliferative properties. These compounds are studied for their potential use as chemotherapeutic agents, especially in the fight against drug-resistant pathogens and cancer cells .
Material Science
The compound’s derivatives are used in material science for the synthesis of novel materials with specific properties. For instance, they can be incorporated into covalent organic frameworks (COFs) that have applications in sensors, photocatalysts, and other electronic devices .
Chemical Synthesis
2-(4-Bromophenyl)-5-phenylthiophene: serves as a building block in chemical synthesis. It is utilized in the creation of complex molecules that have diverse biological activities, including antimicrobial and anticancer properties. Its role in the synthesis of heterocyclic compounds is particularly significant .
Analytical Chemistry
In analytical chemistry, derivatives of 2-(4-Bromophenyl)-5-phenylthiophene are used as reagents and intermediates. They assist in the development of analytical methods for the detection and quantification of various substances .
Environmental Studies
This compound is also relevant in environmental studies, where its derivatives are examined for their environmental impact, biodegradability, and potential as eco-friendly alternatives to more harmful substances .
properties
IUPAC Name |
2-(4-bromophenyl)-5-phenylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrS/c17-14-8-6-13(7-9-14)16-11-10-15(18-16)12-4-2-1-3-5-12/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDCOEOZWHXGTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

